4-Nitro-isatoic anhydride
Overview
Description
4-Nitro-isatoic anhydride is a chemical compound with the molecular formula C8H4N2O5 and a molecular weight of 208.13 . It is a lemon-colored wooly crystalline powder . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
4-Nitro-isatoic anhydride contains a total of 20 bonds; 16 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic) .Chemical Reactions Analysis
The reactions of isatoic anhydride, a related compound, include hydrolysis which gives carbon dioxide and anthranilic acid. Alcoholysis proceeds similarly, affording the ester . Amines also effect ring-opening . Active methylene compounds and carbanions replace oxygen giving hydroxy quinolinone derivatives . Deprotonation followed by alkylation gives the N-substituted derivatives . Sodium azide gives the benzimidazolone via the isocyanate .Physical And Chemical Properties Analysis
4-Nitro-isatoic anhydride is a lemon-colored wooly crystalline powder . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Application 1: Synthesis of Nitrogen-Containing Heterocyclic Structures
- Summary of the Application : Isatoic anhydride derivatives, including 4-Nitro-isatoic anhydride, are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
- Methods of Application : Several methods have been applied to the construction of benzo[d]-[1,3]oxazine-2,4-dione ring, including cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone .
- Results or Outcomes : The synthesis of these nitrogen-containing heterocyclic structures provides a wide range of compounds with potential applications in various fields, including pharmaceuticals and materials science .
Application 2: Synthesis of 4-Nitro-N-Substituted-1,8-Naphthalimide Derivatives
- Summary of the Application : 4-Nitro-isatoic anhydride is used in the ultrasound-assisted synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives .
- Methods of Application : This synthesis involves treating 4-nitro-1,8-naphthalic anhydride and related amines with ultrasound irradiation at 35 KHz in a sonic bath in aqueous media at room temperature .
- Results or Outcomes : The results obtained by this method are comparable to those obtained by a common reflux method. The imidation reaction under ultrasound irradiation is faster and produces higher yields .
Application 3: Blowing Agent in the Polymer Industry
- Summary of the Application : Isatoic anhydride, including its derivatives like 4-Nitro-isatoic anhydride, is used as a blowing agent in the polymer industry .
- Methods of Application : The blowing agent is incorporated into the polymer, and upon heating, it decomposes to produce gases like CO2. These gases form bubbles in the polymer matrix, resulting in a foam-like structure .
- Results or Outcomes : The use of isatoic anhydride as a blowing agent helps to create lightweight, insulating, and cushioning materials .
Application 4: Synthesis of Pharmaceutical Drugs
- Summary of the Application : Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs .
- Methods of Application : The synthesis of these drugs involves various organic reactions, including condensation, cyclization, and functional group transformations .
- Results or Outcomes : The resulting drugs, such as Tioperidone, Tranilast, Pelanserin, Diproqualone, Antrafenine, and others, have various therapeutic applications .
Application 5: Synthesis of Benzimidazolone
- Summary of the Application : Isatoic anhydride derivatives, including 4-Nitro-isatoic anhydride, can react with sodium azide to produce benzimidazolone .
- Methods of Application : The reaction involves the use of sodium azide, which reacts with the isatoic anhydride derivative to form the benzimidazolone via the isocyanate .
- Results or Outcomes : The resulting benzimidazolone compounds have potential applications in various fields, including pharmaceuticals and materials science .
Application 6: Reactions with Amines
- Summary of the Application : Acid anhydrides, including isatoic anhydride derivatives like 4-Nitro-isatoic anhydride, can react with amines to form amides .
- Methods of Application : The reaction involves a nucleophilic attack by the amine, deprotonation by the amine, and removal of the leaving group .
- Results or Outcomes : The resulting amides have a wide range of applications, including in the synthesis of polymers and pharmaceuticals .
Safety And Hazards
4-Nitro-isatoic anhydride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While specific future directions for 4-Nitro-isatoic anhydride are not mentioned in the search results, isatoic anhydride, a related compound, has been used as a precursor for the synthesis of various pharmaceutical drugs . This suggests potential future directions for 4-Nitro-isatoic anhydride in the field of drug synthesis.
properties
IUPAC Name |
7-nitro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNIWFFVWBXWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300172 | |
Record name | 4-Nitro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-isatoic anhydride | |
CAS RN |
63480-10-4 | |
Record name | 63480-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-isatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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